

# 2-Bromo-1-indanol: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **2-Bromo-1-indanol**

Cat. No.: **B184377**

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CAS Number: 5400-80-6

This technical guide provides an in-depth overview of **2-Bromo-1-indanol**, a versatile bicyclic alcohol with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, and biological activities.

## Chemical and Physical Properties

**2-Bromo-1-indanol**, also known as 2-bromoindan-1-ol or indene bromohydrin, is a white to off-white crystalline powder.<sup>[1]</sup> It serves as a crucial building block in the synthesis of various pharmaceutical agents due to its unique structural features.<sup>[1]</sup>

## Table 1: Physicochemical Properties of 2-Bromo-1-indanol

Property	Value	Reference
CAS Number	5400-80-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	213.07 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	129-132 °C	<a href="#">[2]</a>
Boiling Point	247.5 °C (estimate)	<a href="#">[2]</a>
Solubility	Sparingly soluble in water; Soluble in common organic solvents like ethanol, dimethylformamide, and chloroform.	<a href="#">[1]</a>
Density	1.3841 g/cm <sup>3</sup> (estimate)	<a href="#">[2]</a>

**Table 2: Spectroscopic Data of 2-Bromo-1-indanol**

Spectrum Type	Data	Reference
<sup>1</sup> H NMR	Spectra available in DMSO-d <sub>6</sub>	<a href="#">[1]</a>
<sup>13</sup> C NMR	Spectra available in DMSO-d <sub>6</sub>	<a href="#">[1]</a>
Infrared (IR)	Spectra available (KBr disc and nujol mull)	<a href="#">[1]</a>

## Synthesis of 2-Bromo-1-indanol

The synthesis of **2-Bromo-1-indanol**, particularly the trans isomer, is commonly achieved through the bromohydration of indene. This reaction typically utilizes N-bromosuccinimide (NBS) as a bromine source in an aqueous medium.

# Experimental Protocol: Synthesis of trans-2-Bromo-1-indanol from Indene

## Materials:

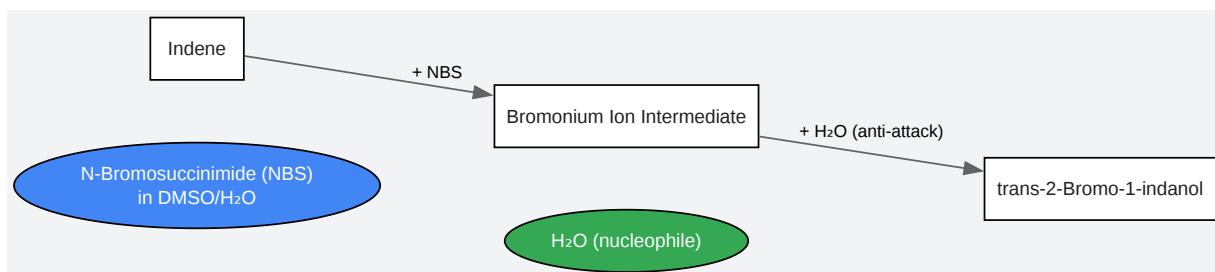
- Indene
- N-Bromosuccinimide (NBS)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

## Procedure:

- In a round-bottom flask, dissolve indene in a mixture of DMSO and water.
- Cool the mixture in an ice bath.
- Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield **trans-2-Bromo-1-indanol** as a white crystalline solid.

The reaction proceeds via the formation of a bromonium ion intermediate from the reaction of indene with the electrophilic bromine from NBS. Subsequent nucleophilic attack by water from the opposite face of the bromonium ion leads to the trans product.



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Caption: Synthesis of **trans-2-Bromo-1-indanol** from Indene.

## Applications in Drug Development and Biological Activity

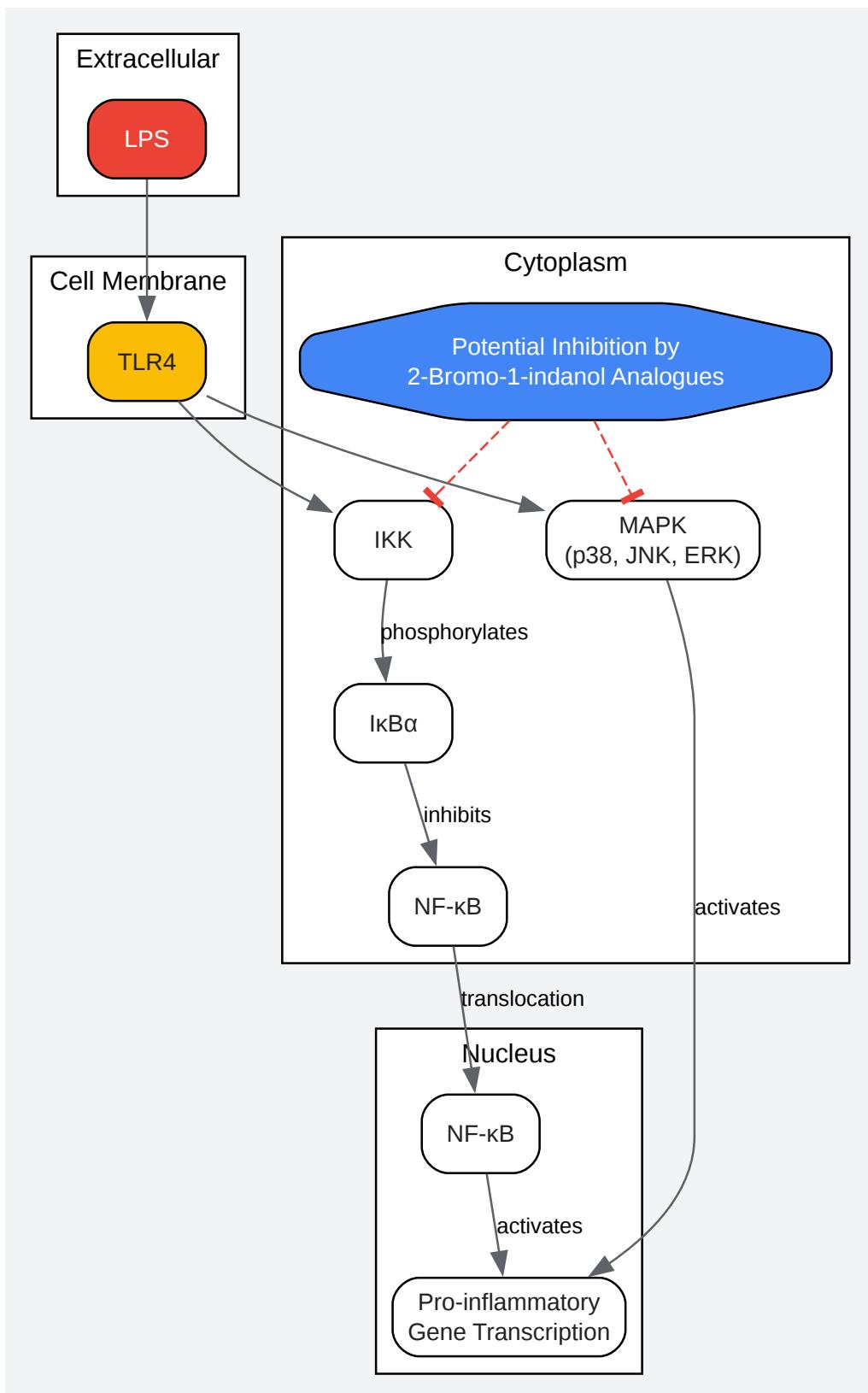
**2-Bromo-1-indanol** is a valuable precursor in the synthesis of a variety of biologically active molecules.<sup>[1]</sup> The indane scaffold is present in several approved drugs, and derivatives of **2-bromo-1-indanol** have been investigated for their therapeutic potential.<sup>[5][6]</sup>

The compound itself has been reported to possess antiviral, antimicrobial, and anti-inflammatory properties.<sup>[1][3]</sup> While the precise mechanisms of action are not fully elucidated for **2-Bromo-1-indanol** itself, the anti-inflammatory effects of structurally related bromo-substituted aromatic compounds and indane derivatives often involve the modulation of key inflammatory signaling pathways.<sup>[6][7]</sup>

## Potential Anti-Inflammatory Signaling Pathway

A plausible mechanism for the anti-inflammatory activity of compounds with structural similarities to **2-Bromo-1-indanol** involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.<sup>[7]</sup> These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

In a typical inflammatory response initiated by a stimulus like lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) triggers a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκB $\alpha$ , leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathway, involving kinases like p38, JNK, and ERK, is activated, further promoting the inflammatory response. Anti-inflammatory agents can intervene at various points in these pathways.

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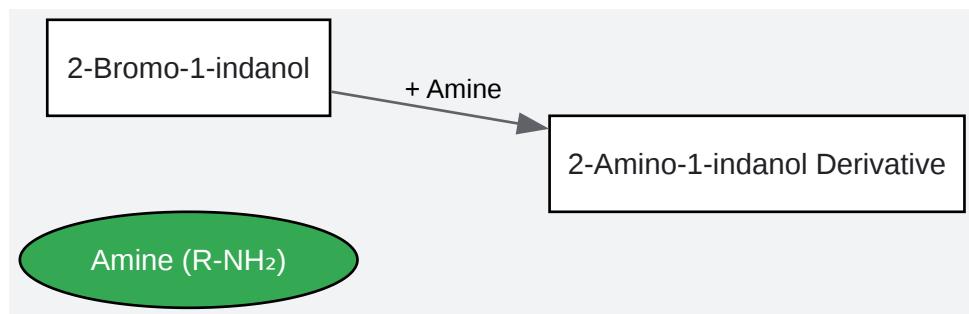
Caption: Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways.

## Reactions of 2-Bromo-1-indanol

**2-Bromo-1-indanol** is a versatile intermediate that can undergo various chemical transformations. The presence of both a hydroxyl group and a bromine atom allows for a range of subsequent reactions. For instance, it has been shown to react with various amines to produce substituted amino-indanols, which are of interest in medicinal chemistry.

## Reaction with Amines

**2-Bromo-1-indanol** reacts with primary and secondary amines, typically through nucleophilic substitution where the amine displaces the bromide ion. This reaction is often used to introduce nitrogen-containing functional groups into the indane scaffold, which can be crucial for biological activity.



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Caption: General Reaction of **2-Bromo-1-indanol** with an Amine.

## Safety and Handling

**2-Bromo-1-indanol** is classified as a skin and eye irritant and may cause respiratory irritation.

[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a summary of the key properties and applications of **2-Bromo-1-indanol**. Further research into its specific mechanisms of biological action is ongoing and will likely unveil new therapeutic possibilities for this versatile molecule.

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